Precision and Accuracy: Axitinib-d3 Method Performance vs. Regulatory Thresholds
A head-to-head comparison is not applicable for internal standard performance; rather, differentiation is established by demonstrating that the Axitinib-d3-enabled method meets stringent regulatory acceptance criteria for precision and accuracy. A fully validated LC-MS/MS method using Axitinib-d3 as the internal standard demonstrated intra- and inter-day precision (%CV) of ≤15% for all quality control levels and accuracy (%Bias) within ±15% of nominal concentrations across the linear range of 0.2–125 ng/mL in human plasma [1]. These metrics satisfy FDA and EMA guidance for bioanalytical method validation in support of human pharmacokinetic studies [2].
| Evidence Dimension | Method Precision and Accuracy |
|---|---|
| Target Compound Data | Intra- and inter-day precision (%CV) ≤15%; Accuracy (%Bias) within ±15% |
| Comparator Or Baseline | FDA/EMA Regulatory Acceptance Criteria: Precision ≤15% CV, Accuracy ≤15% Bias (≤20% at LLOQ) |
| Quantified Difference | Meets or exceeds regulatory requirements |
| Conditions | LC-MS/MS analysis of human plasma; Axitinib-d3 used as internal standard; Linear range 0.2–125 ng/mL |
Why This Matters
Procurement of Axitinib-d3 is directly justified by its proven ability to enable a validated bioanalytical method suitable for regulatory submission, a capability not demonstrated by unvalidated or less precise alternatives.
- [1] Chakravarthi KS, Reddy KS. Development and validation of a sensitive LC-MS/MS analytical method for quantifying Axitinib with Axitinib D3 as an internal standard. Asian J Pharm Clin Res. 2025;18(10):178-183. View Source
- [2] U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. May 2018. View Source
